N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide
Description
N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a heterocyclic compound featuring an imidazole core substituted at the 1-position with a benzyl group bearing a 3-fluorobenzamido moiety and at the 4-position with a carboxamide linked to a 2-ethoxyphenyl group.
Key structural attributes include:
- Imidazole core: Known for hydrogen bonding and coordination with metal ions.
- 2-Ethoxyphenyl group: Modulates solubility and steric bulk compared to methoxy analogs.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-1-[[4-[(3-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23FN4O3/c1-2-34-24-9-4-3-8-22(24)30-26(33)23-16-31(17-28-23)15-18-10-12-21(13-11-18)29-25(32)19-6-5-7-20(27)14-19/h3-14,16-17H,2,15H2,1H3,(H,29,32)(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOOXQFMPMKWBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-1-{[4-(3-fluorobenzamido)phenyl]methyl}-1H-imidazole-4-carboxamide is a synthetic compound belonging to the class of imidazole derivatives. Its complex structure, which includes an imidazole ring, an ethoxyphenyl group, and a fluorobenzamido moiety, has attracted attention in medicinal chemistry for its potential biological activities, particularly in cancer therapy and other therapeutic applications. This article delves into the biological activity of this compound, summarizing relevant research findings, potential mechanisms of action, and applications.
The molecular formula for this compound is , with a molecular weight of approximately 373.41 g/mol. The compound's structure can be visualized as follows:
- Imidazole Ring : A five-membered heterocyclic ring containing two nitrogen atoms.
- Ethoxyphenyl Group : An ethoxy substituent attached to a phenyl ring.
- Fluorobenzamido Moiety : A benzamide group with a fluorine atom substituent.
The precise mechanism of action for this compound is not fully elucidated. However, it is hypothesized that the compound may interact with specific biological targets such as enzymes or receptors involved in cell signaling pathways. Similar compounds have demonstrated the ability to act as inhibitors or modulators of protein functions, potentially affecting pathways related to cancer cell proliferation or apoptosis.
In Vitro Studies
Recent studies have explored the biological activity of compounds structurally similar to this compound. For instance, research indicates that certain imidazole derivatives can inhibit cancer cell growth by targeting G protein-coupled receptors (GPCRs), which play a crucial role in various cellular processes including proliferation and apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Anticancer Activity | Inhibition of cancer cell proliferation | , |
| GPCR Modulation | Interaction with GPR55 receptor | |
| Apoptosis Induction | Potential induction in cancer cells |
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining the effects of similar imidazole compounds on breast cancer cells, it was found that these compounds could significantly reduce cell viability through apoptosis induction. The study utilized various assays to assess cell proliferation and apoptosis markers, demonstrating that imidazole derivatives could effectively target cancerous cells while sparing normal cells .
Case Study 2: GPCR Interaction
Another investigation focused on the interaction of imidazole derivatives with GPCRs, particularly GPR55. It was shown that activation of this receptor could stimulate pathways leading to increased angiogenesis and metastasis in cancer models. The study highlighted the importance of understanding GPCR interactions for developing targeted therapies .
Applications
This compound has potential applications in:
- Cancer Therapy : Due to its ability to inhibit cancer cell growth and induce apoptosis.
- Pain Management : Through modulation of GPCRs involved in pain signaling pathways.
- Inflammatory Conditions : As a potential therapeutic agent targeting inflammatory pathways mediated by GPCRs.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound is compared to structurally related imidazole, triazole, and indazole derivatives (Table 1).
Table 1: Structural Comparison of Key Analogs
Key Observations:
Substituent Effects: Ethoxy vs. Fluorobenzamido vs. Methylsulfonyl: The 3-fluorobenzamido group in the target compound may improve target binding via halogen bonds, contrasting with the polar methylsulfonyl group in compound 22, which could enhance solubility but reduce passive diffusion .
Physicochemical and Pharmacokinetic Properties
- Solubility : The indazole derivative (compound 5) exhibits low aqueous solubility (2.7 µg/mL), whereas the target compound’s ethoxy and fluorobenzamido groups may balance lipophilicity and solubility .
- Metabolic Stability : The triazole core (compound 3) is prone to oxidative metabolism, whereas imidazoles (target compound and 22) may exhibit better stability due to reduced ring strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
